Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.: 866149-11-3
Cat. No.: VC6444405
Molecular Formula: C17H17ClN4O2
Molecular Weight: 344.8
* For research use only. Not for human or veterinary use.
![Ethyl 6-[(6-chloro-3-pyridinyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate - 866149-11-3](/images/structure/VC6444405.png)
Specification
CAS No. | 866149-11-3 |
---|---|
Molecular Formula | C17H17ClN4O2 |
Molecular Weight | 344.8 |
IUPAC Name | ethyl 6-[(6-chloropyridin-3-yl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Standard InChI | InChI=1S/C17H17ClN4O2/c1-4-24-17(23)14-9-20-22-11(3)13(10(2)21-16(14)22)7-12-5-6-15(18)19-8-12/h5-6,8-9H,4,7H2,1-3H3 |
Standard InChI Key | RCTNKECFCJIFKQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)CC3=CN=C(C=C3)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 5 and 7 with methyl groups, at position 3 with an ethyl carboxylate moiety, and at position 6 with a (6-chloro-3-pyridinyl)methyl group. The pyridinyl substituent introduces a chlorinated aromatic system, while the ester group enhances solubility in organic solvents .
Table 1: Key Structural Features
Position | Substituent | Functional Group |
---|---|---|
3 | Ethyl carboxylate | Ester () |
5,7 | Methyl | Alkyl () |
6 | (6-Chloro-3-pyridinyl)methyl | Chlorinated heteroaromatic |
Physicochemical Parameters
The compound’s density is predicted to be , and its pKa is estimated at , indicating weak acidic character . The low pKa suggests protonation at physiological pH, influencing its bioavailability.
Table 2: Physicochemical Data
Property | Value |
---|---|
Molecular Weight | 344.8 g/mol |
Density | |
pKa | |
Solubility (Predicted) | Low in water; soluble in DMSO, DMF |
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step reactions starting with the condensation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with ethanol to form the ethyl ester. Subsequent alkylation at position 6 with 6-chloro-3-pyridinylmethyl chloride introduces the chloropyridinyl moiety .
Key Reaction Steps:
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the pyridinyl (), ester carbonyl (), and methyl groups () . Mass spectrometry (MS) shows a molecular ion peak at , consistent with the molecular formula .
Biological Activity and Applications
Pharmaceutical Relevance
Pyrazolo[1,5-a]pyrimidines are explored for kinase inhibition and anticancer activity. The ethyl ester group may serve as a prodrug moiety, enhancing membrane permeability .
Table 3: Potential Biological Targets
Target | Mechanism | Application |
---|---|---|
nAChRs | Agonist/Antagonist | Insecticides |
Kinases (e.g., JAK2) | Inhibition | Cancer Therapy |
Pharmacological Profile
Metabolism and Excretion
Hepatic esterases likely hydrolyze the ethyl ester to the carboxylic acid, which may undergo glucuronidation. Renal excretion is anticipated for hydrophilic metabolites .
Future Directions
Agrochemical Development
Optimizing the chloropyridinyl moiety could enhance insecticidal efficacy while reducing non-target toxicity.
Drug Discovery
Functionalizing the pyrimidine ring with polar groups may improve selectivity for kinase targets.
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